1-Azido-2-[(prop-2-en-1-yl)oxy]benzene
CAS No.: 55000-07-2
Cat. No.: VC19614909
Molecular Formula: C9H9N3O
Molecular Weight: 175.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 55000-07-2 |
|---|---|
| Molecular Formula | C9H9N3O |
| Molecular Weight | 175.19 g/mol |
| IUPAC Name | 1-azido-2-prop-2-enoxybenzene |
| Standard InChI | InChI=1S/C9H9N3O/c1-2-7-13-9-6-4-3-5-8(9)11-12-10/h2-6H,1,7H2 |
| Standard InChI Key | JGYLMBYTGJIHOV-UHFFFAOYSA-N |
| Canonical SMILES | C=CCOC1=CC=CC=C1N=[N+]=[N-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-Azido-2-[(prop-2-en-1-yl)oxy]benzene features a benzene ring with two distinct substituents:
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Azido group (-N₃): Positioned at the 1-carbon, this group is highly reactive, capable of undergoing cycloadditions, reductions, and thermal decomposition.
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Prop-2-en-1-yl ether (-O-CH₂-C≡CH₂): At the 2-carbon, this moiety introduces alkene functionality, enabling further modifications such as polymerization or Diels-Alder reactions.
Table 1: Key Physical and Chemical Properties
| Property | Value |
|---|---|
| CAS No. | 55000-07-2 |
| Molecular Formula | C₉H₉N₃O |
| Molecular Weight | 175.19 g/mol |
| Appearance | Not reported (likely colorless to pale yellow liquid) |
| Stability | Light- and heat-sensitive |
Note: Discrepancies exist in literature regarding the molecular formula; some sources erroneously list C₉H₁₀N₄O.
Synthesis Strategies
Azidation of Phenolic Derivatives
The compound is typically synthesized via a two-step process:
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Etherification: 2-Hydroxybenzaldehyde reacts with propargyl bromide in the presence of a base (e.g., K₂CO₃) to form 2-(prop-2-en-1-yl)oxybenzaldehyde.
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Azide Introduction: The aldehyde group is converted to an azide using sodium azide (NaN₃) and a reducing agent like SnCl₂ in acidic conditions.
Copper-Catalyzed Click Chemistry
Copper(I) catalysts (e.g., CuBr) enhance the efficiency of azide-alkyne cycloadditions (AAC), a cornerstone reaction for this compound. For example, reacting it with terminal alkynes yields 1,4-disubstituted triazoles under mild conditions (25–60°C, 12–24 hr).
Table 2: Representative Reaction Conditions and Yields
| Substrate | Catalyst | Temperature (°C) | Time (hr) | Product | Yield (%) |
|---|---|---|---|---|---|
| Phenylacetylene | CuBr | 25 | 24 | 1-Benzyl-1,2,3-triazole | 92 |
| Ethyl propiolate | CuI | 60 | 12 | Ethyl 1,2,3-triazole-4-carboxylate | 85 |
Reactivity and Chemical Transformations
Azido Group Decomposition
Upon heating (>80°C) or UV irradiation, the azido group decomposes to generate nitrenes or carbenes, which participate in:
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C–H insertion: Forming new carbon-nitrogen bonds in alkanes or aromatic systems .
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Cyclization: Creating nitrogen-containing heterocycles like indoles or pyrroles .
Click Chemistry Applications
The copper-catalyzed AAC reaction with alkynes is the most widely studied transformation:
This reaction is quantitative (>90% yield) and regioselective, favoring 1,4-triazoles over 1,5-isomers.
Research Applications
Materials Science
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Polymer Functionalization: The prop-2-en-1-yl ether group undergoes radical polymerization, enabling the synthesis of azide-tagged polymers for surface modification.
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Metal-Organic Frameworks (MOFs): Azide-containing linkers coordinate with metal ions (e.g., Cu²⁺) to form porous structures for gas storage.
Bioconjugation
In drug delivery systems, the azide group reacts with cycloalkynes (e.g., DBCO) via strain-promoted AAC, enabling antibody-drug conjugate synthesis without cytotoxic catalysts .
Future Directions
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Photoresponsive Materials: Exploiting azide decomposition under UV light for smart coatings.
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Tandem Reactions: Combining AAC with other transformations (e.g., Heck coupling) for one-pot syntheses.
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